4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol
Description
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a phenol group and at the 5-position with a 2-cyclopentylethyl chain.
Properties
IUPAC Name |
4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-8-6-12(7-9-13)15-16-14(19-17-15)10-5-11-3-1-2-4-11/h6-9,11,18H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDZVAATRIONED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring . The phenol group is then introduced through subsequent reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with various enzymes and receptors . These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs bearing variations in the oxadiazole substituents, aromatic systems, or appended functional groups. Data are derived from synthesis protocols, physicochemical properties, and biological evaluations reported in peer-reviewed studies.
Substituent Variations on the Oxadiazole Ring
Compounds with alkyl or aromatic substituents at the 5-position of the oxadiazole ring exhibit distinct physicochemical and biological profiles:
Key Observations :
- Lipophilicity : The cyclopentylethyl group in the target compound enhances lipophilicity compared to smaller substituents like cyclopropyl or chloromethyl. This property may improve blood-brain barrier penetration .
- Reactivity : Chloromethyl-substituted analogs (e.g., ) are reactive intermediates for further derivatization, whereas bromophenyl derivatives () serve as precursors for radiolabeling .
Aromatic System Modifications
Variations in the aromatic system attached to the oxadiazole influence electronic properties and bioactivity:
Key Observations :
- Acidity: Electron-withdrawing groups (e.g., halogens) lower the phenolic pKa, enhancing hydrogen-bonding capacity. The target compound’s predicted pKa (~8.5) aligns with unsubstituted phenol analogs .
Hybrid Heterocyclic Systems
Compounds combining oxadiazole with other heterocycles demonstrate diversified pharmacological profiles:
Key Observations :
- Antimicrobial Potential: Thiazole- and triazole-linked oxadiazoles () exhibit broad-spectrum activity, implying that the target compound’s cyclopentylethyl group could be optimized for similar targets .
Biological Activity
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol is a relatively novel chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol. It has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The structure of this compound features a phenolic group and an oxadiazole ring, which contribute to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 1038982-33-0 |
| Canonical SMILES | C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)O |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the oxadiazole moiety may participate in π-stacking interactions with aromatic residues in enzymes and receptors.
Potential Mechanisms:
- Antimicrobial Activity : The compound has been studied for its ability to inhibit the growth of various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth.
- Cancer Cell Line Evaluation : Another research effort focused on the anticancer effects of this compound on various cell lines. The findings suggested that it induces apoptosis through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
